DIBOA beta-D-glucoside
CAS No.: 155835-54-4
Cat. No.: VC6206490
Molecular Formula: C14H17NO9
Molecular Weight: 343.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155835-54-4 |
|---|---|
| Molecular Formula | C14H17NO9 |
| Molecular Weight | 343.288 |
| IUPAC Name | (2R)-4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14-/m1/s1 |
| Standard InChI Key | OUSLYTBGQGKTME-PUOUXSMHSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
DIBOA beta-D-glucoside (C₁₄H₁₇NO₉; molecular weight: 343.29 g/mol) consists of a DIBOA [(R)-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one] aglycone linked to a beta-D-glucopyranose moiety via an O-glycosidic bond . Its IUPAC name is (2R)-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside . The compound’s structure has been confirmed through NMR spectroscopy and X-ray crystallography, revealing a planar benzoxazinone ring system conjugated to the glucoside .
Physicochemical Properties
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Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the glucoside group .
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Stability: Labile under alkaline conditions, with hydrolysis releasing DIBOA and glucose .
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Spectroscopic Signatures:
Biosynthesis and Metabolic Pathways
Glucosylation of DIBOA
DIBOA beta-D-glucoside is synthesized via the enzymatic transfer of glucose from UDP-alpha-D-glucose to DIBOA, catalyzed by UDP-glucosyltransferases (UGTs) . In maize, the UGT Bx8 mediates this step, ensuring the sequestration of toxic DIBOA into its non-toxic glucosylated form .
Hydroxylation and Methylation
The glucosylated intermediate undergoes further modification:
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Hydroxylation: The 2-oxoglutarate-dependent dioxygenase BX6 introduces a hydroxyl group at position 7, converting DIBOA-glucoside to TRIBOA-glucoside (2,4,7-trihydroxy-2H-1,4-benzoxazin-3-one-glucoside) .
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Methylation: The O-methyltransferase BX7 transfers a methyl group from S-adenosylmethionine to TRIBOA-glucoside, yielding DIMBOA-glucoside (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one-glucoside) .
Table 1: Kinetic Parameters of Enzymes in DIBOA-Glucoside Metabolism
| Enzyme | Substrate | Kₘ (mM) | kₐₜₜ (s⁻¹) | kₐₜₜ/Kₘ (s⁻¹·mM⁻¹) |
|---|---|---|---|---|
| BX6 (maize) | DIBOA-glucoside | 0.15 | 12.4 | 82.7 |
| BX7 (maize) | TRIBOA-glucoside | 0.22 | 8.9 | 40.5 |
| TaGlu1a (wheat) | DIBOA-glucoside | 1.40 | 48.8 | 34.6 |
Data sourced from in vitro assays .
Enzymatic Hydrolysis and Defense Activation
Beta-Glucosidases in Plant Defense
DIBOA beta-D-glucoside is hydrolyzed by specific beta-glucosidases (EC 3.2.1.21) upon tissue damage, releasing the toxic aglycone DIBOA. In wheat, the hexameric enzyme TaGlu1 exhibits high affinity for DIBOA-glucoside (Kₘ = 1.40 mM, kₐₜₜ = 48.8 s⁻¹) . The hydrolysis reaction follows Michaelis-Menten kinetics:
This reaction is pH-dependent, with optimal activity at pH 5.5 .
Structural Basis of Substrate Specificity
Crystallographic studies of TaGlu1b (PDB: 2E88) reveal a hexameric quaternary structure stabilized by N-terminal interactions . The active site contains a conserved aromatic sandwich (F198, F205, F466, W378) that positions the aglycone for nucleophilic attack by glutamate residues . Mutagenesis of W378 to alanine reduces catalytic efficiency by 99%, underscoring its role in substrate binding .
Ecological and Agricultural Implications
Defense Against Herbivores and Pathogens
DIBOA-glucoside accumulates in young seedlings (e.g., 48-hour-old wheat shoots), where it serves as a phytoanticipin . Upon herbivory, beta-glucosidases convert it to DIBOA, which inhibits insect digestive proteases and suppresses fungal growth . Field studies demonstrate a 40–60% reduction in aphid infestation in wheat varieties with high DIBOA-glucoside content .
Biotechnological Applications
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Crop Engineering: Overexpression of Bx8 in maize enhances DIBOA-glucoside levels, conferring resistance to Ostrinia nubilalis (European corn borer) .
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Enzyme Inhibitors: Synthetic analogs of DIBOA-glucoside are being explored as beta-glucosidase inhibitors for pest control .
Taxonomic Distribution and Evolutionary Insights
DIBOA beta-D-glucoside is primarily reported in Poaceae but also occurs in Acanthus ebracteatus (Acanthaceae), suggesting convergent evolution of benzoxazinoid biosynthesis . Phylogenetic analysis of UGTs reveals a monophyletic clade in grasses, indicating gene duplication events driving substrate diversification .
Future Research Directions
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Elucidating Transport Mechanisms: How is DIBOA-glucoside translocated within plant tissues?
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Engineering Synthetic Pathways: Can heterologous expression in non-Poaceae crops enhance resistance?
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Ecotoxicology Studies: What are the non-target effects of DIBOA-glucoside on soil microbiota?
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